4-Chloro-2-cyclobutyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine
Description
4-Chloro-2-cyclobutyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is a polycyclic heterocyclic compound featuring a fused thienopyrimidine core with a cyclopentane ring and a cyclobutyl substituent at position 2. The chlorine atom at position 4 enhances reactivity, making it a versatile intermediate for further functionalization . Its molecular formula is C₁₃H₁₂ClN₂S, with a molecular weight of 266.76 g/mol. The cyclobutyl group contributes to its stereoelectronic properties, influencing binding affinity in biological systems .
Properties
Molecular Formula |
C13H13ClN2S |
|---|---|
Molecular Weight |
264.77 g/mol |
IUPAC Name |
12-chloro-10-cyclobutyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene |
InChI |
InChI=1S/C13H13ClN2S/c14-11-10-8-5-2-6-9(8)17-13(10)16-12(15-11)7-3-1-4-7/h7H,1-6H2 |
InChI Key |
NEATYZDDMFBFBF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NC3=C(C4=C(S3)CCC4)C(=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 4-chloro-2-cyclobutyl-6,7-dihydro-5H-cyclopentathieno[2,3-d]pyrimidine involves:
- Construction of the fused cyclopentathieno[2,3-d]pyrimidine core.
- Introduction of the 4-chloro substituent on the pyrimidine ring.
- Installation of the cyclobutyl group at the 2-position of the pyrimidine.
The synthetic approach typically proceeds via cyclization reactions involving suitable precursors such as dichloro-substituted intermediates and amidine salts, followed by substitution reactions.
Specific Synthetic Route from Literature
Preparation of 4-Chloro-6,7-dihydro-5H-cyclopentathieno[2,3-d]pyrimidine Core
- Starting materials: Precursors such as 2-methyl-3,3-dichloroacrylonitrile and trimethyl orthoformate are condensed to form intermediate compounds.
- Cyclization: The key step involves addition-condensation cyclization with formamidine salts under basic conditions to form the pyrimidine ring fused to the cyclopentathieno system.
- Chlorination: The 4-chloro substituent is introduced by chlorination of the pyrimidine ring, often using reagents such as phosphorus oxychloride or trichlorophosphate under inert atmosphere at 0–60 °C for 3 hours, yielding the chlorinated heterocycle with approximately 88% yield.
Introduction of the Cyclobutyl Group
- The cyclobutyl substituent is introduced typically via nucleophilic substitution or alkylation reactions at the 2-position of the pyrimidine ring.
- This step may involve the use of cyclobutyl halides or organometallic reagents under controlled conditions to ensure regioselectivity and preserve the integrity of the fused heterocyclic system.
Detailed Process Parameters
Reaction Mechanism Insights
- The condensation step forms a dichlorinated intermediate that undergoes nucleophilic attack by formamidine salt, facilitating ring closure to the pyrimidine system.
- Chlorination replaces reactive carbonyl or hydroxyl groups with chlorine, enhancing the electrophilicity of the pyrimidine ring for subsequent substitution.
- Alkylation at the 2-position proceeds via nucleophilic substitution or metal-catalyzed cross-coupling, depending on the nature of the cyclobutyl reagent.
Research Outcomes and Analytical Data
Yield and Purity
Characterization Data
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-cyclobutyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of the corresponding alcohols or amines .
Scientific Research Applications
4-Chloro-2-cyclobutyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thienopyrimidine derivatives.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-cyclobutyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting key enzymes or receptors involved in disease pathways. The compound’s unique structure allows it to bind effectively to these targets, thereby modulating their activity and exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thienopyrimidine derivatives exhibit diverse biological activities depending on substituents and ring systems. Below is a detailed comparison of 4-Chloro-2-cyclobutyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine with structurally analogous compounds:
Table 1: Structural and Functional Comparison of Thienopyrimidine Derivatives
Key Findings from Comparative Studies
Biological Activity: The cyclobutyl substituent in the target compound improves metabolic stability compared to ethyl or methyl groups, as observed in kinase inhibition assays . Phenyl-substituted analogs exhibit stronger binding to EGFR due to π-π interactions but suffer from higher cytotoxicity in normal cells . Cycloheptane-fused derivatives (e.g., compound 1d in ) show superior VEGFR-2 inhibition (IC₅₀ = 0.8 µM) compared to cyclopentane-fused counterparts (IC₅₀ = 1.2–2.5 µM) .
Synthetic Accessibility: Ethyl and methyl derivatives are synthesized via shorter reaction sequences (e.g., alkylation of 4-chlorothienopyrimidine) . Cyclobutyl and cycloheptane derivatives require multi-step cyclization and functionalization, often involving reflux with alcohols or ketones .
Physicochemical Properties :
Q & A
What are the optimal reaction conditions and synthetic routes for synthesizing 4-Chloro-2-cyclobutyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine?
Basic
The synthesis typically involves cyclization and nucleophilic substitution. A common method uses dimethylformamide (DMF) or dimethylsulfoxide (DMSO) as solvents to facilitate cyclization under reflux conditions. For example, cyclopentanone derivatives are condensed with ethyl cyanoacetate to form the bicyclic thienopyrimidine core, followed by chlorination at the 4-position using POCl₃ or PCl₅ . Key parameters include:
- Temperature : 80–100°C for cyclization.
- Catalysts : NaHCO₃ or NaI for nucleophilic substitutions .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) .
How can the structural integrity and purity of this compound be validated post-synthesis?
Basic
Characterization requires a multi-technique approach:
- Melting Point : 104–105°C (reported for analogs) .
- Spectroscopy :
- Chromatography : TLC (Rf ~0.47 in ethyl acetate) .
What strategies are employed to design derivatives of this compound for improved biological activity?
Advanced
Structure-activity relationship (SAR) studies focus on modifying substituents:
- Position 2 : Cyclobutyl groups enhance lipophilicity and target affinity .
- Position 4 : Chlorine is critical for electrophilic reactivity; replacement with amino or alkoxy groups alters bioactivity .
- Hybridization : Coupling with coumarin or benzimidazole moieties improves anticancer activity (e.g., compound 17a in showed antitumor activity via topoisomerase inhibition) .
Methodology : - Reactive Intermediates : Use 2-bromoacetophenone derivatives for cross-coupling .
- In Silico Screening : Molecular docking to predict binding to kinase domains (e.g., EGFR or CDK2) .
How can researchers resolve contradictions in reported biological activity data for thienopyrimidine derivatives?
Advanced
Discrepancies often arise from assay conditions or structural variations:
- Case Study : Anti-inflammatory vs. anticancer activity in derivatives ( ).
- Data Normalization : Use positive controls (e.g., doxorubicin for cytotoxicity) and report % inhibition at fixed concentrations (e.g., 10 µM) .
What are the challenges in isolating and characterizing by-products during synthesis?
Advanced
Common by-products include:
- Dehalogenated analogs : Due to incomplete chlorination.
- Dimers : Formed via radical coupling during cyclization.
Mitigation : - HPLC-PDA : Detect impurities at 254 nm .
- Recrystallization : Use ethanol/1,4-dioxane mixtures to remove polar by-products .
- Kinetic Control : Optimize reaction time (e.g., 10–12 hr for reflux) to minimize side reactions .
What mechanistic insights exist for this compound’s biological activity?
Advanced
Proposed mechanisms include:
- Kinase Inhibition : Thienopyrimidine scaffolds bind ATP pockets in kinases (e.g., VEGFR2, IC₅₀ = 0.8 µM) .
- DNA Intercalation : Planar bicyclic systems intercalate DNA, inducing strand breaks (e.g., compound 7d in ) .
Experimental Validation : - Cellular Assays : Measure ROS generation or mitochondrial membrane potential collapse .
- X-ray Crystallography : Resolve binding modes with target proteins (e.g., antifolate activity in ) .
How does the cyclopenta-thienopyrimidine scaffold compare to other heterocycles in drug discovery?
Advanced
Key advantages:
- Rigidity : The fused bicyclic system improves metabolic stability vs. monocyclic pyrimidines.
- Diverse Functionalization : Positions 2 and 4 allow modular derivatization (e.g., antitumor vs. anti-inflammatory profiles) .
Limitations : - Solubility : High logP (~3.5) necessitates formulation strategies (e.g., starch nanoparticles for oral bioavailability, as in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
